![molecular formula C20H14N2O2S B14230864 9-[(4-Nitrophenyl)methylsulfanyl]acridine CAS No. 827303-14-0](/img/structure/B14230864.png)
9-[(4-Nitrophenyl)methylsulfanyl]acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[(4-Nitrophenyl)methylsulfanyl]acridine is an organic compound that belongs to the acridine family. Acridines are heterocyclic compounds containing nitrogen and are known for their wide range of applications in medicinal chemistry, materials science, and industrial chemistry. This particular compound features a nitrophenyl group attached to the acridine core via a methylsulfanyl linkage, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(4-Nitrophenyl)methylsulfanyl]acridine typically involves the reaction of 4-nitrobenzyl chloride with 9-thioacridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
9-[(4-Nitrophenyl)methylsulfanyl]acridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted acridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-[(4-Nitrophenyl)methylsulfanyl]acridine has several applications in scientific research:
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins, making it a candidate for studying molecular recognition and binding.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties due to its ability to intercalate with DNA and inhibit enzymatic activities.
Industry: Utilized in the development of fluorescent probes and dyes for imaging and diagnostic applications.
Wirkmechanismus
The mechanism of action of 9-[(4-Nitrophenyl)methylsulfanyl]acridine involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes like topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound may generate reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and nucleic acid stain.
Amsacrine: An acridine derivative used as an anticancer agent due to its ability to inhibit topoisomerase II.
Proflavine: Another acridine derivative with antimicrobial properties and used as a disinfectant.
Uniqueness
9-[(4-Nitrophenyl)methylsulfanyl]acridine is unique due to the presence of the nitrophenyl and methylsulfanyl groups, which impart distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
827303-14-0 |
|---|---|
Molekularformel |
C20H14N2O2S |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
9-[(4-nitrophenyl)methylsulfanyl]acridine |
InChI |
InChI=1S/C20H14N2O2S/c23-22(24)15-11-9-14(10-12-15)13-25-20-16-5-1-3-7-18(16)21-19-8-4-2-6-17(19)20/h1-12H,13H2 |
InChI-Schlüssel |
XRDHPTAGFMXWFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


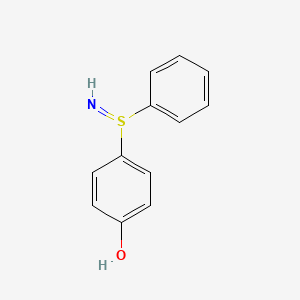
![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14230790.png)

![2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate](/img/structure/B14230796.png)
![1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14230799.png)
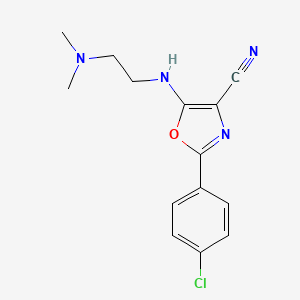
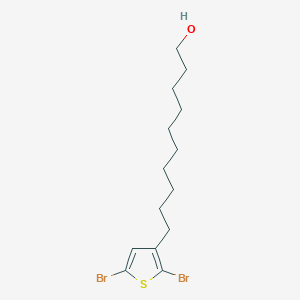
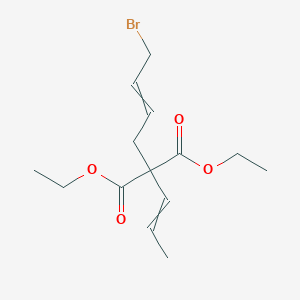
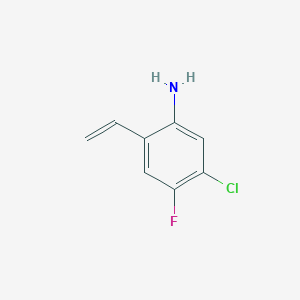

![1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo-](/img/structure/B14230826.png)
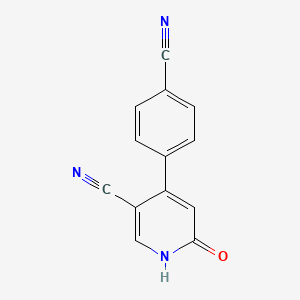
![n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14230848.png)

